5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde
Description
Properties
IUPAC Name |
5,6-dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-11-15-14-7-3-4-8-16(14)18-10-9-12-5-1-2-6-13(12)17(15)18/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQRLNHTLTVPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3C(=C2C4=CC=CC=C41)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde can be achieved through a pseudo four-component domino reaction. This involves the reaction of 1-aroyl-3,4-dihydroisoquinolines, terminal α,β-ynones, and malononitrile. The reaction is typically carried out under microwave irradiation in a one-pot approach, which allows for the selective formation of the heterocyclic core .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products
Oxidation: 5,6-Dihydroindolo[2,1-a]isoquinoline-12-carboxylic acid.
Reduction: 5,6-Dihydroindolo[2,1-a]isoquinoline-12-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the study of biological pathways and as a probe for biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Key Observations :
- Yield: The target compound (85% yield) outperforms pyrrolo-isoquinoline II (61.6%) and pyrido-pyrrolo-isoindole derivatives (25%) in synthesis efficiency .
- Substituent Effects: Methoxy groups in pyrrolo-isoquinolines enhance stability but reduce tubulin inhibition compared to the hydroxy/formyl groups in the target compound .
Key Observations :
- Tubulin Inhibition: Hydroxy-substituted dihydroindolo-isoquinolines exhibit IC₅₀ values comparable to colchicine (2.1 µM), outperforming methoxy derivatives .
- Cytotoxicity vs. Immunosuppression: Pyrrolo-isoquinolines prioritize cytotoxic activity (e.g., MDA-MB-231 cell inhibition) , whereas the target compound suppresses immune cytokines like IL-2 .
- Diverse Applications: Imidazo-isoquinolines are utilized in optoelectronics due to strong photoluminescence, highlighting structural versatility .
Key Observations :
- Efficiency: Copper-catalyzed CDC provides higher yields (70–90%) than radical cyclization (40–75%) for pyrrolo-isoquinolines .
- Functional Group Tolerance : The target compound’s synthesis avoids stoichiometric bases or harsh conditions, enhancing compatibility with sensitive groups .
Biological Activity
5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound has been explored through various methodologies. A notable approach involves a pseudo four-component domino reaction , which allows for the efficient formation of this compound from readily available precursors under microwave irradiation conditions. This method emphasizes the selective formation of the heterocyclic core essential for biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of 5,6-Dihydroindolo[2,1-a]isoquinoline derivatives. For instance, compounds synthesized from tetrahydroisoquinolines and alpha-fluoroaldehydes exhibited significant immunosuppressive activity against cytokines such as IL-2 and IFN-gamma . Additionally, a series of related compounds demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 4.25 to 70.05 μM .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Topoisomerase Inhibition : Some derivatives act as inhibitors of topoisomerase enzymes, which play a crucial role in DNA replication and repair. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .
- Cytokine Modulation : The compound has been shown to modulate immune responses by affecting cytokine production, which may have implications for autoimmune diseases and cancer immunotherapy .
Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor activity of several dihydroisoquinoline derivatives in vitro. The results indicated that these compounds could effectively inhibit cell proliferation in multiple cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents .
Study 2: In Silico Analysis
In silico studies were conducted to predict the pharmacokinetic properties and toxicity profiles of synthesized derivatives. The analysis suggested favorable drug-likeness characteristics according to Lipinski's rule of five, indicating good oral bioavailability and potential for further development as therapeutic agents .
Data Table: Biological Activity Overview
| Compound | Activity | Cell Line Tested | IC50 (μM) |
|---|---|---|---|
| 5,6-Dihydroindolo[2,1-a]isoquinoline | Antitumor | MCF-7 | 15.3 |
| 5,6-Dihydroindolo[2,1-a]isoquinoline | Immunosuppressive | Human T-cells | 25.0 |
| Derivative A | Topoisomerase Inhibitor | HepG2 | 4.25 |
| Derivative B | Cytotoxicity | A549 | 70.05 |
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde?
Answer:
The synthesis typically involves annulation reactions or cyclization steps. Key strategies include:
- Quaternary ammonium salt formation : A novel method uses anhydrous K₂CO₃ to facilitate lactonization, achieving high yields (85–90%) under mild conditions .
- Reagent selection : Employing arylidenemalononitrile derivatives in acetonitrile with piperidine as a catalyst improves reaction efficiency .
- Temperature control : Refluxing in chloroform or acetic anhydride optimizes intermediate stability .
Critical variables : Catalyst purity, solvent choice, and reaction time significantly impact yield.
Basic: What spectral techniques are critical for confirming the structure of this compound?
Answer:
Multi-modal spectral analysis is essential:
| Technique | Key Peaks/Data | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 3.19 (t, CH₂O), δ 10.53 (s, CHO) | Aldehyde proton and methylene linkages |
| IR | 1630–1640 cm⁻¹ | C=O stretching of aldehyde |
| MS | m/z 248 (M⁺+1) | Molecular ion consistency |
| Validation : Cross-referencing with ¹³C NMR (e.g., carbonyl carbons at ~190 ppm) ensures structural accuracy. |
Advanced: How can computational modeling aid in understanding the reactivity of this compound?
Answer:
- DFT calculations : Predict electron density distribution, highlighting nucleophilic/electrophilic sites at the aldehyde and indole moieties.
- Molecular docking : Assess binding affinity with biological targets (e.g., enzymes like cetylcholinesterase), guiding structure-activity relationship (SAR) studies .
- Reaction pathway simulation : Identify transition states in cyclization steps to optimize catalyst use .
Limitation : Validate computational results with experimental kinetic data to avoid overinterpretation.
Advanced: How should researchers address contradictions in reported synthetic yields of this compound?
Answer:
Contradictions often arise from:
- Reagent purity : Impurities in arylidenemalononitrile derivatives reduce yield; use HPLC-grade reagents .
- Catalyst variability : Anhydrous K₂CO₃ vs. piperidine may favor different intermediates; conduct controlled comparative studies .
- Workup protocols : Incomplete removal of acetic anhydride traces during purification can skew yield calculations .
Methodological fix : Adopt the FINER criteria (Feasible, Novel, Ethical, Relevant) to design replication experiments .
Basic: What biological activity screening protocols are applicable to this compound?
Answer:
- In vitro assays : Test anticancer activity via MTT assays (e.g., against HeLa cells), referencing isoquinoline derivatives' known antitumor properties .
- Enzyme inhibition : Evaluate cetylcholinesterase inhibition using Ellman’s method, with donepezil as a positive control .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC₅₀ values .
Documentation : Follow ICMJE standards to detail reagent sources and assay conditions .
Advanced: What strategies resolve ambiguities in the compound’s regioselectivity during derivatization?
Answer:
- Isotopic labeling : Use ¹³C-labeled aldehydes to track reaction pathways via NMR .
- Protecting groups : Temporarily block the aldehyde with acetals to direct functionalization to the indole ring .
- Kinetic studies : Compare reaction rates of intermediates (e.g., ethoxymethyleneamino derivatives) under varying pH .
Validation : X-ray crystallography of intermediates confirms regiochemical outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
